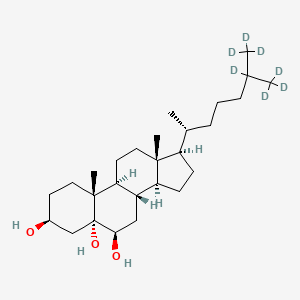
2,5-Dimethoxy-4-(propylsulfanyl)phenethylamine hydrochloride
Übersicht
Beschreibung
A series of 2,5-dimethoxy phenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the four position of the aromatic ring. 2C-T-7 is a 2,5-dimethoxy phenethylamine with a propylthio group in the four position. Its metabolism has been described. LC-MS/MS screening methods for this designer drug have been developed. This product is intended for forensic and research purposes.
A series of 2,5-dimethoxy phenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring. Many are regulated as illegal substances. 2C-T-7 is a 2,5-dimethoxy phenethylamine with a propylthio group in the 4 position. Its metabolism has been described. LC-MS/MS screening methods for this designer drug have been developed. This product is intended for forensic and research purposes.
Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicological Analysis
- Metabolism in Rats : Studies have shown that 2,5-Dimethoxy-4-(propylsulfanyl)phenethylamine, also known as 2C-T-7, undergoes metabolism in rats through various pathways, including hydroxylation, N-acetylation, sulfoxidation, deamination, and S-dealkylation. These metabolic processes were elucidated using gas chromatography/mass spectrometry (GC/MS) (Theobald, Fehn, & Maurer, 2005).
Pharmacology and Detection Methods
- Detection in Urine : Using GC-MS and LC-MS techniques, the presence and metabolism of 2C-T-7 can be detected in urine samples. This includes identifying various metabolites and understanding the drug's pharmacokinetics (Wink, Meyer, Braun, Turcant, & Maurer, 2014).
Analytical Chemistry and Forensics
- Hair Analysis for Illicit Phenethylamines : A method has been developed for the determination of 11 phenethylamines, including 2C-T-7, in hair using liquid chromatography/tandem mass spectrometry (LC-MS/MS). This technique is useful for forensic and toxicological purposes, such as workplace drug testing and postmortem toxicology (Nieddu, Burrai, Demontis, Varoni, Baralla, Trignano, & Boatto, 2015).
Synthesis and Chemical Properties
- Synthesis of Deuterium Labeled Derivatives : Research has been conducted on synthesizing deuterium-labeled derivatives of phenethylamines, including 2C-T-7, for use as internal standards in analytical assays. This involves modifying the chemical structure to incorporate deuterium atoms (Xu & Chen, 2006).
Neuropharmacology
- Effects on Serotonin Receptors : Studies have shown that 2,5-Dimethoxy-4-substituted phenethylamines, including 2C-T-7, act as agonists at serotonin (5-HT)2A/2C receptors. This research helps in understanding the compound's pharmacological profile and its potential impact on neurotransmission (Moya, Berg, Gutiérrez-Hernandez, Sáez-Briones, Reyes-Parada, Cassels, & Clarke, 2007).
Wirkmechanismus
Target of Action
It is a phenethylamine derivative, which typically interacts with various neurotransmitter systems, including the serotonin and dopamine systems .
Mode of Action
As a phenethylamine derivative, it is likely to act as an agonist at certain serotonin and dopamine receptors, leading to increased activity of these neurotransmitter systems .
Biochemical Pathways
Given its structural similarity to other phenethylamines, it may influence the monoaminergic pathways, particularly those involving serotonin and dopamine .
Result of Action
Based on its structural similarity to other phenethylamines, it may lead to increased neuronal activity and neurotransmitter release .
Action Environment
Like other phenethylamines, its effects may be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxy-4-propylsulfanylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S.ClH/c1-4-7-17-13-9-11(15-2)10(5-6-14)8-12(13)16-3;/h8-9H,4-7,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZKNSBEESCMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=C(C(=C1)OC)CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048878 | |
| Record name | 2,5-Dimethoxy-4-propylthiophenethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850140-15-7 | |
| Record name | 2,5-Dimethoxy-4-propylthiophenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxy-4-propylthiophenethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 850140-15-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2C-T-7 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70O70T990D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)













